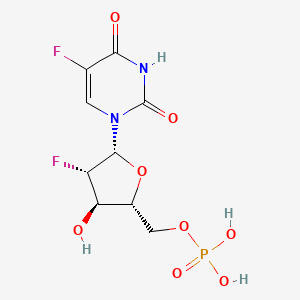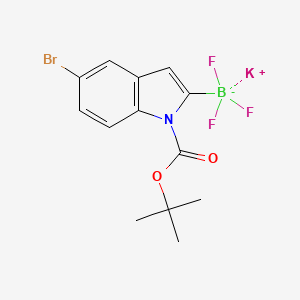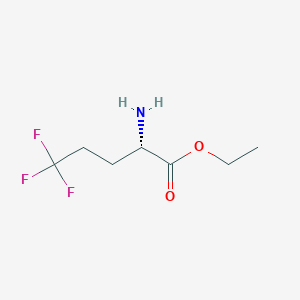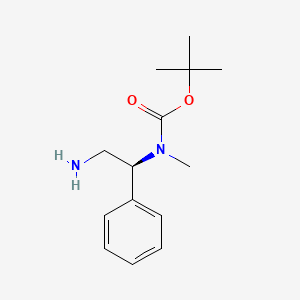
2,3-Difluoro-4-(hydroxymethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a hydroxymethyl group is attached at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2,3-difluorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the use of 2,3-difluorobenzyl alcohol, which is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include potassium permanganate, chromium trioxide, and other strong oxidizers .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2,3-difluorobenzyl alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 2,3-Difluoro-4-carboxybenzoic acid.
Reduction: 2,3-Difluorobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Difluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Hydroxymethylbenzoic acid: Does not have fluorine atoms, resulting in different electronic properties.
2,4-Difluorobenzoic acid: Fluorine atoms are positioned differently, affecting its reactivity and applications.
Uniqueness
2,3-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H6F2O3 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
2,3-difluoro-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6F2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,11H,3H2,(H,12,13) |
Clé InChI |
YVWKJNSZNYIBTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CO)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)




